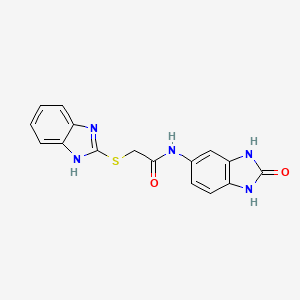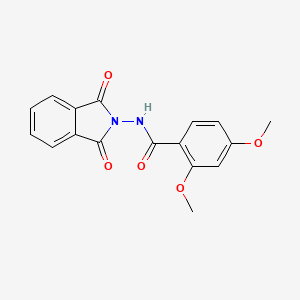
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4-dimethoxybenzamide
Übersicht
Beschreibung
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2,4-dimethoxybenzamide, commonly known as IDB or IDB-1016, is a synthetic compound that has been studied for its potential use in treating various diseases. IDB-1016 is a derivative of benzoquinone, which has been shown to have antioxidant and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
IDB-1016 has been studied for its potential use in treating various diseases, including liver diseases, neurodegenerative diseases, and cancer. In liver diseases, IDB-1016 has been shown to have hepatoprotective effects by reducing oxidative stress and inflammation. In neurodegenerative diseases, IDB-1016 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cancer, IDB-1016 has been shown to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis.
Wirkmechanismus
The exact mechanism of action of IDB-1016 is not fully understood, but it is believed to work through its antioxidant and anti-inflammatory properties. IDB-1016 has been shown to scavenge free radicals and reduce oxidative stress, which can lead to cell damage and inflammation. IDB-1016 also inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
IDB-1016 has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. IDB-1016 has also been shown to improve liver function and reduce liver damage in animal models of liver diseases. In neurodegenerative diseases, IDB-1016 has been shown to improve cognitive function and reduce neuronal damage in animal models. In cancer, IDB-1016 has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
IDB-1016 has several advantages for lab experiments, including its stability, solubility, and low toxicity. IDB-1016 is also relatively easy to synthesize and purify, which makes it a good candidate for further research. However, IDB-1016 has some limitations, including its poor bioavailability and limited pharmacokinetic data. Further research is needed to optimize the formulation and delivery of IDB-1016 for clinical use.
Zukünftige Richtungen
There are several future directions for research on IDB-1016, including:
1. Further studies on the mechanism of action of IDB-1016, including its effects on signaling pathways and gene expression.
2. Optimization of the formulation and delivery of IDB-1016 for clinical use, including the development of prodrugs and nanoparticles.
3. Clinical trials to evaluate the safety and efficacy of IDB-1016 in treating liver diseases, neurodegenerative diseases, and cancer.
4. Studies on the potential use of IDB-1016 in combination with other drugs or therapies to enhance its therapeutic effects.
5. Further studies on the pharmacokinetics and pharmacodynamics of IDB-1016 to better understand its absorption, distribution, metabolism, and excretion.
Conclusion:
In conclusion, IDB-1016 is a synthetic compound that has been studied for its potential use in treating various diseases. IDB-1016 has antioxidant and anti-inflammatory properties and has been shown to have hepatoprotective, neuroprotective, and anti-tumor effects. Further research is needed to optimize the formulation and delivery of IDB-1016 for clinical use and to evaluate its safety and efficacy in treating diseases.
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-2,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-23-10-7-8-13(14(9-10)24-2)15(20)18-19-16(21)11-5-3-4-6-12(11)17(19)22/h3-9H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGERKDBBEVJRAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3C2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxybenzyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4194918.png)
![N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4194928.png)
![3-[2-nitro-4-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B4194937.png)
![2-[(2-iodobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B4194942.png)
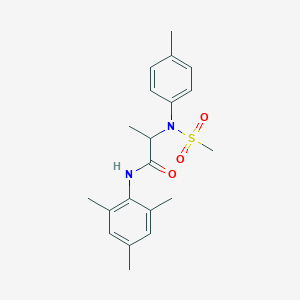
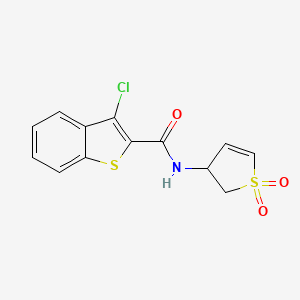
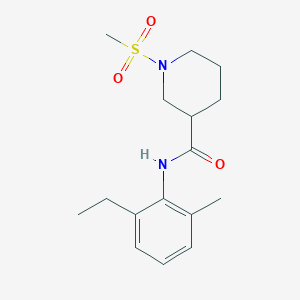
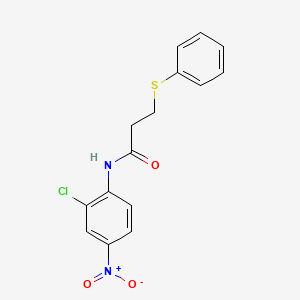
![8-methoxy-2-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazole hydrobromide](/img/structure/B4194985.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4194987.png)
![methyl 2-({[5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B4194991.png)
![5-(4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-piperazinyl)-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4194998.png)
![5-[(4-ethoxyphenyl)amino]-2-isopropyl-5-oxopentanoic acid](/img/structure/B4194999.png)
